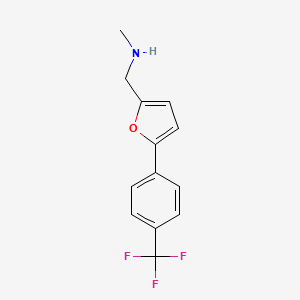
N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine is an organic compound that features a furan ring substituted with a trifluoromethylphenyl group and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the trifluoromethylphenyl group: This step can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the trifluoromethylphenyl group is coupled with a halogenated furan ring in the presence of a palladium catalyst.
Methylation of the amine group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Nitro or sulfonated derivatives of the trifluoromethylphenyl group.
Aplicaciones Científicas De Investigación
N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the methylamine group can form hydrogen bonds with polar residues.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the furan ring.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains a trifluoromethyl group but has a different core structure.
(4-(Trifluoromethyl)phenyl)methanamine: Similar structure but lacks the furan ring and methylamine group.
Uniqueness
N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine is unique due to the combination of the furan ring, trifluoromethylphenyl group, and methylamine group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.
Propiedades
Fórmula molecular |
C13H12F3NO |
|---|---|
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
N-methyl-1-[5-[4-(trifluoromethyl)phenyl]furan-2-yl]methanamine |
InChI |
InChI=1S/C13H12F3NO/c1-17-8-11-6-7-12(18-11)9-2-4-10(5-3-9)13(14,15)16/h2-7,17H,8H2,1H3 |
Clave InChI |
BFLHNBLUWKEOGU-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC=C(O1)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-methoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B15060230.png)
![4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide](/img/structure/B15060234.png)
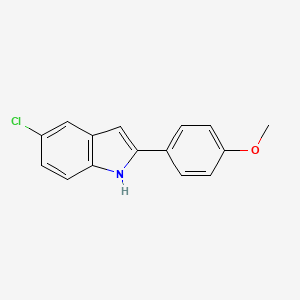
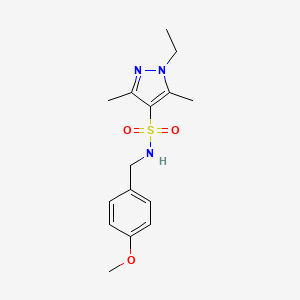
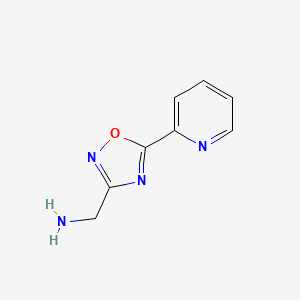
![methyl (3aS,4S,6S,6aS)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B15060261.png)
![2-[(1E)-3-[(2E)-1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-en-1-yl]-1-ethyl-3,3-dimethyl-5-sulfoindol-1-ium](/img/structure/B15060263.png)

![6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B15060276.png)

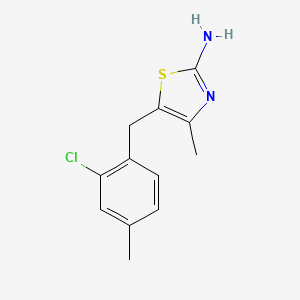
![2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B15060318.png)


